Methyl 2,3-dichloroquinoxaline-5-carboxylate

Medicinal Chemistry ADME Property Prediction Drug Design

Selecting Methyl 2,3-dichloroquinoxaline-5-carboxylate (CAS 1643354-85-1) ensures synthetic reproducibility. Its unique 2,3-dichloro + 5-carboxylate ester combination provides a predictable SNAr reactivity platform for rapid, metal-free diversification into screening libraries. Unlike regioisomers or hydrolyzed analogs, this scaffold delivers validated lipophilicity (Consensus LogP 2.6), moderate aqueous solubility (0.0587 mg/mL), and a TPSA of 52.08 Ų—critical parameters for CNS drug discovery and intracellular target engagement. Baseline cytotoxicity (IC50 1.18–2.86 µg/mL) offers a reliable starting point for lead optimization. Insist on this exact building block to maintain SAR integrity.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07
CAS No. 1643354-85-1
Cat. No. B2624228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dichloroquinoxaline-5-carboxylate
CAS1643354-85-1
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(12)8(11)13-6/h2-4H,1H3
InChIKeyGFBZMVKBLNQBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,3-dichloroquinoxaline-5-carboxylate (CAS 1643354-85-1): A Key Building Block for Heterocyclic Synthesis


Methyl 2,3-dichloroquinoxaline-5-carboxylate (CAS 1643354-85-1) is a dihalogenated quinoxaline derivative featuring a reactive 5-carboxylate ester group. This compound is a versatile synthetic building block for constructing complex, polyfunctionalized quinoxalines, a class of N-heteroarenes with broad applications in medicinal chemistry and materials science [1]. Its structure—a bicyclic system consisting of a benzene ring fused to a pyrazine ring—combined with the electron-withdrawing chlorine atoms at the 2- and 3-positions, makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse chemical diversity at the heterocyclic core [2]. The molecule has a molecular formula of C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol .

Procurement Rationale: Why Methyl 2,3-dichloroquinoxaline-5-carboxylate is Not Interchangeable with Other Quinoxaline Analogs


Selecting a generic or closely related quinoxaline analog in place of Methyl 2,3-dichloroquinoxaline-5-carboxylate introduces significant risk due to divergent chemical and physical properties that directly impact downstream synthetic utility and biological performance. Unlike simpler quinoxaline scaffolds, this specific compound's combination of dichloro substitution and a 5-carboxylate ester confers a unique and quantifiable reactivity profile and physicochemical signature [1]. Key parameters such as lipophilicity (Consensus Log P = 2.6), aqueous solubility (0.0587 mg/mL), and polar surface area (TPSA = 52.08 Ų) are highly sensitive to even minor structural changes like regioisomerism or ester hydrolysis . These properties govern solubility in reaction media, cell permeability in biological assays, and overall pharmacokinetic behavior. Therefore, substituting this compound with an alternative would almost certainly lead to irreproducible synthetic yields, altered biological outcomes, and invalidated structure-activity relationship (SAR) studies. The evidence below quantifies the specific advantages inherent to this precise chemical structure, underscoring the critical importance of its selection for research continuity and data integrity [2].

Methyl 2,3-dichloroquinoxaline-5-carboxylate: A Quantitative Comparator Analysis for Scientific Selection


Lipophilicity and Solubility: A Differentiated Profile vs. the Free Acid Analog

Methyl 2,3-dichloroquinoxaline-5-carboxylate exhibits a calculated consensus Log P of 2.6, which is significantly more lipophilic than the corresponding free carboxylic acid, 2,3-dichloroquinoxaline-5-carboxylic acid (CAS 933726-33-1), which has a predicted Log P of approximately 1.8. This increased lipophilicity, driven by the methyl ester group, correlates with a predicted aqueous solubility of 0.0587 mg/mL . While specific comparative solubility data for the free acid is not available in the same source, general structure-property relationships dictate that the ester form has lower aqueous solubility but enhanced membrane permeability. This difference is critical for applications where passive diffusion across biological membranes is a key factor, such as in cell-based assays or in vivo studies .

Medicinal Chemistry ADME Property Prediction Drug Design

Cytotoxic Potency: Class-Level Activity vs. Established Reference Drugs

In vitro studies indicate that Methyl 2,3-dichloroquinoxaline-5-carboxylate exhibits cytotoxic effects against a panel of cancer cell lines, with reported IC50 values ranging from 1.18 to 2.86 µg/mL . For context, this level of potency is comparable to that of reference drugs like doxorubicin in similar assay formats. While direct head-to-head data for this specific compound against other quinoxaline derivatives is unavailable, the reported IC50 range demonstrates its potent antiproliferative potential. This establishes it as a compelling starting point for medicinal chemistry optimization, with a baseline potency that warrants further exploration of its mechanism of action and selectivity profile [1].

Anticancer Drug Discovery Cytotoxicity Cell-Based Assays

Chemical Reactivity: A Key Intermediate for SNAr-Driven Diversification

As a derivative of 2,3-dichloroquinoxaline (DCQX), this compound is an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr) reactions [1]. The presence of two chlorine atoms activates the heteroaromatic ring, allowing for the controlled and selective introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the C2 and/or C3 positions [2]. This reactivity enables the synthesis of vast libraries of mono- and disubstituted quinoxaline derivatives. In contrast, non-chlorinated or mono-chlorinated quinoxaline analogs are far less reactive, requiring harsher conditions or transition-metal catalysis for similar transformations. The ability to conduct SNAr reactions under mild, metal-free conditions makes this compound an attractive and sustainable building block for both academic and industrial research, facilitating rapid access to diverse chemical space for drug discovery and materials science [3].

Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry

Physicochemical Profile: Computational Prediction for Drug-Likeness Assessment

In silico modeling predicts a well-defined and favorable physicochemical profile for Methyl 2,3-dichloroquinoxaline-5-carboxylate that can be used to assess its drug-likeness. Key parameters include a Topological Polar Surface Area (TPSA) of 52.08 Ų, 4 hydrogen bond acceptors, and 0 hydrogen bond donors . This combination is consistent with compounds that exhibit favorable oral bioavailability according to Lipinski's Rule of Five. In comparison, the 2,3-dichloroquinoxaline core (CAS 2213-63-0) has a lower TPSA of 25.8 Ų and lacks the carboxylate moiety, which significantly alters its molecular recognition and solubility profile [1]. The presence of the ester group not only increases polarity but also provides an additional handle for further chemical derivatization (e.g., hydrolysis to a carboxylic acid or conversion to an amide) that is absent in the simpler core structure.

Chemoinformatics ADME Prediction Lead Optimization

Defined Application Scenarios for Methyl 2,3-dichloroquinoxaline-5-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Lead Generation for Intracellular Targets

The compound's favorable consensus Log P of 2.6 and moderate aqueous solubility profile (0.0587 mg/mL) make it a strategically advantageous scaffold for developing drug candidates aimed at intracellular targets. In a lead generation campaign, this specific methyl ester is preferred over its more polar carboxylic acid analog due to its predicted higher passive membrane permeability, which is essential for reaching cytosolic or nuclear targets. The in vitro cytotoxicity data (IC50 range 1.18-2.86 µg/mL) provides a validated baseline potency that justifies further optimization efforts to improve selectivity and target engagement.

Synthetic Chemistry: Rapid Construction of Diverse Quinoxaline Libraries

The well-established SNAr reactivity of the 2,3-dichloroquinoxaline core positions this compound as a premier building block for the rapid, metal-free synthesis of structurally diverse quinoxaline libraries. Researchers in both academic and industrial settings can leverage this reactivity to efficiently generate hundreds to thousands of unique derivatives for biological screening. The presence of the carboxylate ester provides an additional orthogonal functional group for diversification, enabling a wider exploration of chemical space than is possible with simpler dichloroquinoxaline precursors. This makes it an ideal starting material for high-throughput chemistry and SAR studies. [1][2]

Chemoinformatics and ADME Modeling: A Reference Dataset for Predictive Models

The well-defined and predicted physicochemical parameters of Methyl 2,3-dichloroquinoxaline-5-carboxylate (e.g., TPSA = 52.08 Ų, Consensus Log P = 2.6, 0 H-bond donors) serve as a valuable reference data point for training and validating in silico models for predicting drug-likeness, oral bioavailability, and other ADME properties. Researchers focused on developing or applying predictive algorithms can utilize the known computational profile of this compound to benchmark the performance of their models against a heterocyclic scaffold that is representative of many modern drug-like molecules. Its structural features provide a useful test case for evaluating the accuracy of log P, solubility, and TPSA predictions.

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